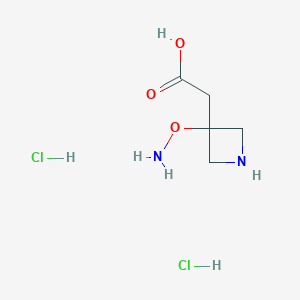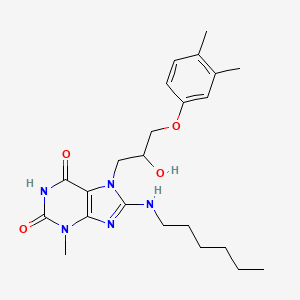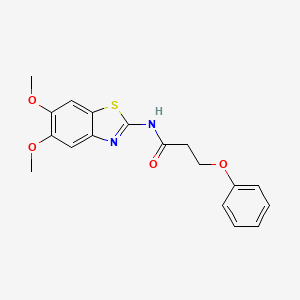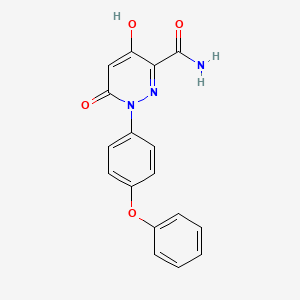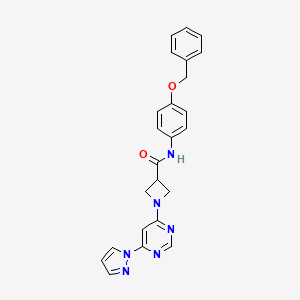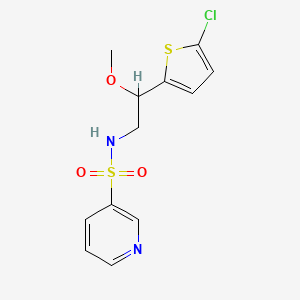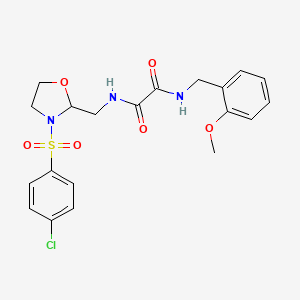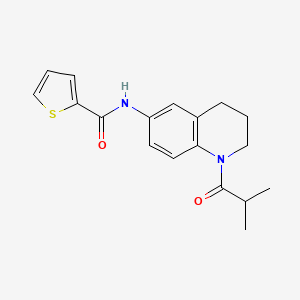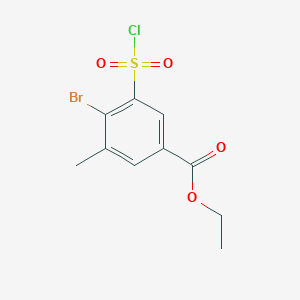
Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate is a chemical compound with the CAS Number: 1155911-23-1 . It has a molecular weight of 327.58 . The IUPAC name for this compound is ethyl 4-bromo-3-(chlorosulfonyl)benzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrClO4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorosulfonyl, and ethyl benzoate groups.Physical And Chemical Properties Analysis
This compound has a molecular weight of 327.58 . The compound is typically stored in a dry environment at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Derivative Studies
A significant application area for compounds similar to Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate is in the synthesis of pharmacologically active derivatives. For example, Chapman et al. (1971) discussed the conversion of related compounds into various pharmacologically active derivatives, including amines and thiouronium salts, with a preliminary pharmacological study included Chapman, N., Clarke, K., Gore, B., & Sharma, K. (1971).
Catalysis and Chemical Reactions
The compound's structural components, such as the bromo and sulfonyl groups, suggest its potential use in catalytic processes and novel chemical reactions. Jablonkai and Keglevich (2015) demonstrated the use of similar compounds in catalyst-free P-C coupling reactions, which might indicate the potential of this compound in facilitating similar chemical transformations Jablonkai, E., & Keglevich, G. (2015).
Environmental Fate and Impact
Research into the environmental fate and behavior of chemically similar compounds, such as parabens, has been conducted to understand their persistence and impact. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens in aquatic environments, which could inform studies on the environmental aspects of this compound Haman, C., Dauchy, X., Rosin, C., & Munoz, J. (2015).
Potential for Drug Development
Derivatives of compounds with structural similarities to this compound have been explored for their potential in drug development. The synthesis of new compounds with potential anti-cancer properties, such as those derived from bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, points to the possibility of this compound serving as a precursor or intermediate in the development of novel therapeutics Cao Sheng-li (2004).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-bromo-3-chlorosulfonyl-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO4S/c1-3-16-10(13)7-4-6(2)9(11)8(5-7)17(12,14)15/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGFZMBNQKGMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


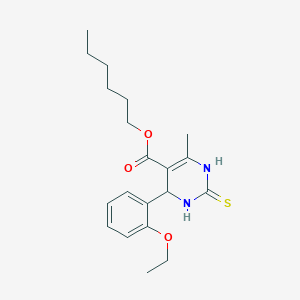

![4-[4-(4-methoxyphenyl)piperazino]-5H-pyrimido[5,4-b]indole](/img/structure/B2993485.png)
![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)
